![molecular formula C15H15N3O3S B500546 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 915926-62-4](/img/structure/B500546.png)
1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazoles, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties . The specific substitution pattern in this compound involves a propoxyphenyl group attached to the triazole ring.
Synthesis Analysis
The synthesis of this compound likely involves multistep synthetic routes. Researchers have explored various methods to access 1,2,4-triazole-containing scaffolds, and these methods may serve as a foundation for synthesizing our target compound . Further investigation is needed to identify efficient methodologies for its synthesis.
作用機序
The exact mechanism of action of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is not fully understood, but it is thought to target multiple pathways in the bacteria, including the electron transport chain and the proton motive force. This results in the disruption of the bacteria's energy metabolism, leading to its death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated in animal models. In addition, this compound has been shown to have a long half-life in the body, which makes it an attractive candidate for use in the treatment of tuberculosis.
実験室実験の利点と制限
One of the main advantages of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce on a large scale.
将来の方向性
There are several potential future directions for the study of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole. One area of research could be to further investigate the mechanism of action of this compound, in order to gain a better understanding of how it works against Mycobacterium tuberculosis. Another area of research could be to explore the potential use of this compound in combination with other drugs, in order to increase its efficacy against tuberculosis. Finally, further studies could be conducted to investigate the potential use of this compound in the treatment of other bacterial infections.
合成法
The synthesis of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves a series of chemical reactions, starting with the reaction of 4-propoxyaniline with sulfonyl chloride. The resulting compound is then reacted with sodium azide and copper (I) iodide to form the final product, this compound.
科学的研究の応用
1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has been extensively studied for its potential use in treating tuberculosis, a bacterial infection that affects millions of people worldwide. In vitro studies have shown that this compound has potent activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, this compound has also been shown to be effective against drug-resistant strains of the bacteria, which is a major concern in the treatment of tuberculosis.
特性
IUPAC Name |
1-(4-propoxyphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-11-21-12-7-9-13(10-8-12)22(19,20)18-15-6-4-3-5-14(15)16-17-18/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFWZKPLKOTUJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

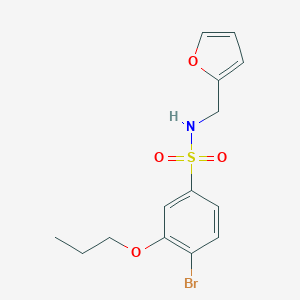


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)


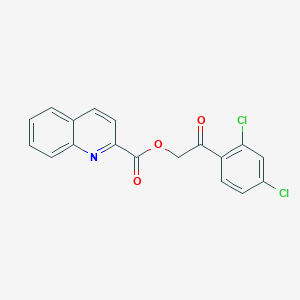
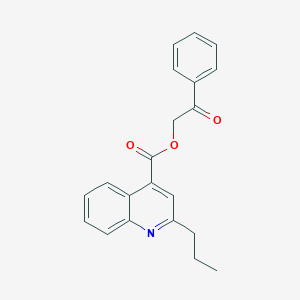
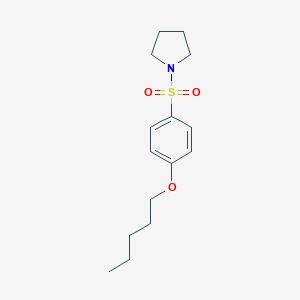
![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)
![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)
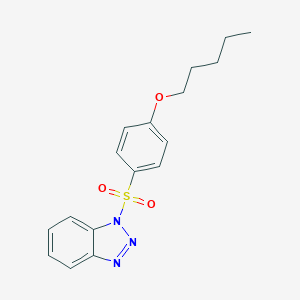
![1-[3-methyl-4-(pentyloxy)benzenesulfonyl]-1H-imidazole](/img/structure/B500482.png)
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)